molecular formula C12H24 B14484513 3,6,7-Trimethylnon-4-ene CAS No. 64780-99-0

3,6,7-Trimethylnon-4-ene

Cat. No.: B14484513
CAS No.: 64780-99-0
M. Wt: 168.32 g/mol
InChI Key: NJYPVDMHHKXYAZ-UHFFFAOYSA-N
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Description

3,6,7-Trimethylnon-4-ene is an organic compound with the molecular formula C12H24. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a nonane backbone with three methyl groups attached at the 3rd, 6th, and 7th positions, and a double bond located at the 4th position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylnon-4-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable alkene precursor with methylating agents. For instance, starting from a nonane derivative, selective methylation at the desired positions followed by dehydrogenation can yield the target compound. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that facilitate the addition of methyl groups to a nonane backbone. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methylation reactions. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylnon-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,7-Trimethylnon-4-ene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,7-Trimethylnon-4-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-Trimethylnon-4-ene is unique due to its specific arrangement of methyl groups and the position of the double bond. This structural uniqueness influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

CAS No.

64780-99-0

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

3,6,7-trimethylnon-4-ene

InChI

InChI=1S/C12H24/c1-6-10(3)8-9-12(5)11(4)7-2/h8-12H,6-7H2,1-5H3

InChI Key

NJYPVDMHHKXYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C=CC(C)C(C)CC

Origin of Product

United States

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